Cas no 61315-61-5 (Boc-D-Arg(Tos)-OH)
Boc-D-Arg(Tos)-OH Chemical and Physical Properties
Names and Identifiers
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- Nalpha-Boc-Nomega-tosyl-D-arginine
- N(alpha)-BOC-N(omega)-tosyl-D-arginine
- BOC-N-omega-4-toluenesulfonyl-D-arginine
- Boc-D-Arg(Tos)-OH
- (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Boc-D-Arg(Tos)-OH N-α-Boc-N-ω-tosyl-D-arginine
- N-α-Boc-N-ω-tosyl-D-arginine
- J-300026
- Boc-D-Arg(Tos)OH
- 61315-61-5
- DTXSID30512383
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methylbenzenesulfonyl)carbamimidamido]pentanoic acid
- N2-(tert-Butoxycarbonyl)-Nw-tosyl-D-arginine
- WBIIPXYJAMICNU-CQSZACIVSA-N
- Boc-D-Arg(Tos)-OH, >=98.0% (TLC)
- BocDArg(Tos)OH
- D78506
- (R)-2-(tert-Butoxycarbonylamino)-5-(3-tosylguanidino)pentanoic acid
- MFCD00038260
- HY-W008961
- (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
- CS-W009677
- AS-56868
- N-alpha-t-Butyloxycarbonyl-N-gamma-(4-toluolsulfonyl)-D-arginine (Boc-D-Arg(Tos)-OH)
- Boc-(D)-Arg(Tos)-OH
- AKOS016843558
- M03261
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-[N'-(4-METHYLBENZENESULFONYL)CARBAMIMIDAMIDO]PENTANOIC ACID
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- MDL: MFCD00038260
- Inchi: 1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1
- InChI Key: WBIIPXYJAMICNU-CQSZACIVSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N/C(/N)=N/CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 428.17300
- Monoisotopic Mass: 428.17295580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 29
- Rotatable Bond Count: 13
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 1.6
- Topological Polar Surface Area: 169Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 90-100 ºC
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 166.06000
- LogP: 3.90900
- Specific Rotation: -5 º (c=1,EtOH)
Boc-D-Arg(Tos)-OH Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10-21
- HazardClass:IRRITANT
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Boc-D-Arg(Tos)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113240-1g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 98% | 1g |
¥156.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113240-25g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 98% | 25g |
¥1566.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113240-5g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 98% | 5g |
¥388.90 | 2023-09-04 | |
| TRC | B391690-100mg |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B391690-500mg |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 500mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B391690-1g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 1g |
$ 145.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011329-1g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 98% | 1g |
¥127 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011329-25g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 98% | 25g |
¥1268 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011329-5g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 98% | 5g |
¥314 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802912-1g |
Boc-D-Arg(Tos)-OH |
61315-61-5 | 98% | 1g |
¥160.00 | 2022-09-02 |
Boc-D-Arg(Tos)-OH Suppliers
Boc-D-Arg(Tos)-OH Related Literature
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Alessandro Calabretta,Tullia Tedeschi,Gabriella Di Cola,Roberto Corradini,Stefano Sforza,Rosangela Marchelli Mol. BioSyst. 2009 5 1323
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Tullia Tedeschi,Alessandro Calabretta,Mariangela Bencivenni,Alex Manicardi,Giandomenico Corrado,Martina Caramante,Roberto Corradini,Rosa Rao,Stefano Sforza,Rosangela Marchelli Mol. BioSyst. 2011 7 1902
Additional information on Boc-D-Arg(Tos)-OH
Boc-D-Arg(Tos)-OH: A Comprehensive Overview
Boc-D-Arg(Tos)-OH, also known by its CAS number 61315-61-5, is a significant compound in the field of organic chemistry and peptide synthesis. This compound is a protected amino acid derivative, specifically a derivative of arginine, which plays a crucial role in various biochemical processes. The name Boc-D-Arg(Tos)-OH is derived from its structure, where "Boc" stands for tert-butyloxycarbonyl, a common protecting group for amino acids, and "Tos" refers to tosyl (tosylate), another protecting group used to stabilize the arginine side chain during synthesis.
The compound Boc-D-Arg(Tos)-OH has been extensively studied due to its applications in peptide synthesis and drug development. Recent research has highlighted its potential in the design of bioactive peptides and its role in understanding the structure-function relationships of arginine-containing peptides. The use of Boc and Tos protecting groups ensures that the amino acid remains stable during synthesis, allowing for precise control over the peptide assembly process.
One of the key areas of interest in Boc-D-Arg(Tos)-OH research is its application in medicinal chemistry. Scientists have explored its role in designing peptide-based drugs targeting various therapeutic areas, such as cancer, inflammation, and infectious diseases. For instance, studies have shown that peptides incorporating Boc-D-Arg(Tos)-OH can exhibit potent anti-inflammatory and antimicrobial activities, making them promising candidates for drug development.
Moreover, the synthesis of Boc-D-Arg(Tos)-OH has been optimized through advanced chemical methodologies. Researchers have developed efficient protocols for the protection and deprotection steps, ensuring high yields and purity of the compound. These advancements have significantly contributed to the scalability of peptide synthesis, enabling large-scale production for both research and commercial purposes.
In recent years, there has been a growing interest in understanding the stereochemical properties of Boc-D-Arg(Tos)-OH. Stereochemistry plays a critical role in determining the biological activity of peptides, and D-enantiomers like Boc-D-Arg(Tos)-OH have shown unique properties compared to their L-enantiomers. Studies have demonstrated that D-enantiomeric peptides can exhibit different binding affinities to target proteins, opening new avenues for designing enantioselective drugs.
Another emerging area of research involves the use of Boc-D-Arg(Tos)-OH in click chemistry and other modular synthetic strategies. These approaches allow for rapid assembly of complex molecules, leveraging the versatility of Boc-D-Arg(Tos)-OH as a building block. Recent advancements in click chemistry have enabled researchers to incorporate Boc-D-Arg(Tos)-OH into larger molecular frameworks with unprecedented efficiency.
Furthermore, computational studies have provided valuable insights into the molecular interactions involving Boc-D-Arg(Tos)-OH. Molecular modeling techniques have been employed to predict the binding modes of peptides containing this amino acid derivative to their target proteins. These computational tools have significantly accelerated drug discovery by reducing the need for extensive experimental screening.
In conclusion, Boc-D-Arg(Tos)-OH (CAS No: 61315-61-5) is a versatile compound with wide-ranging applications in organic chemistry and peptide synthesis. Its unique properties and compatibility with modern synthetic methodologies make it an invaluable tool in drug discovery and development. As research continues to uncover new potentials for this compound, it is expected to play an even more prominent role in advancing medicinal chemistry and biochemistry.
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